6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Overview
Description
6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to the pyrrolo[2,3-B]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis, making them significant targets in cancer therapeutics .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the signaling pathways mediated by these receptors, leading to changes in cellular processes such as cell proliferation and survival .
Biochemical Pathways
The compound’s interaction with FGFRs affects various downstream signaling pathways, including the MAPK, PI3K/AKT, and PLCγ pathways . These pathways are involved in regulating cell growth, survival, and differentiation. By inhibiting FGFRs, this compound can disrupt these pathways, potentially leading to the inhibition of cancer cell growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of FGFR-mediated signaling pathways, leading to reduced cell proliferation and induced apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and receptors. It has been found to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are primarily driven by the compound’s ability to bind to the ATP-binding pocket of the receptors, thereby blocking their activity and downstream signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, particularly breast cancer 4T1 cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells, highlighting its potential as an anti-metastatic agent . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the normal signaling cascade, resulting in reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, with minimal signs of resistance development
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for drug metabolism . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its metabolic profile for drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size . It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes further metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target receptors and enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine typically involves the halogenation of pyrrolo[2,3-B]pyridine derivatives. One common method includes the bromination and chlorination of the pyrrolo[2,3-B]pyridine core using bromine and chlorine sources under controlled conditions. For instance, the reaction can be carried out using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions with organometallic reagents in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with methoxy or tert-butoxy groups.
Cross-Coupling: Reagents like phenylboronic acid and palladium catalysts (e.g., Pd(PPh3)4) are commonly used for Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-B]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Chemical Biology: The compound serves as a probe to study biological pathways involving kinase signaling.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[2,3-B]pyridine: Lacks the chlorine atom but shares the bromine substitution.
4-Chloro-1H-pyrrolo[2,3-B]pyridine: Lacks the bromine atom but shares the chlorine substitution.
1H-Pyrrolo[2,3-B]pyridine: The parent compound without any halogen substitutions.
Uniqueness
6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical modifications and enhances its potential biological activities compared to its mono-substituted counterparts .
Properties
IUPAC Name |
6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLYMSBXUYTCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646905 | |
Record name | 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-64-6 | |
Record name | 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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